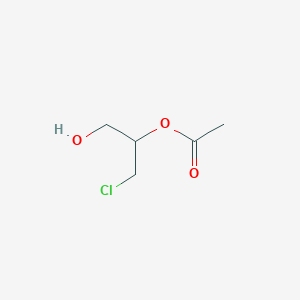

2-Acetyloxy-3-chloropropan-1-ol

Description

Its molecular formula is C₅H₉ClO₃, with a molar mass of approximately 152.58 g/mol. This compound is structurally characterized by its ester (acetyloxy) and halogen (chlorine) functional groups, which influence its reactivity and applications. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical processes, where the acetyl group may act as a protective moiety for the hydroxyl group during reactions .

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) acetate |

InChI |

InChI=1S/C5H9ClO3/c1-4(8)9-5(2-6)3-7/h5,7H,2-3H2,1H3 |

InChI Key |

QPCNCKCFJLHLQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CO)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chlorinated propanol derivatives results in distinct physicochemical properties and applications. Below is a detailed comparison of 2-Acetyloxy-3-chloropropan-1-ol with structurally analogous compounds, including 1-chloro-3-(dodecyloxy)propan-2-ol () and other relevant analogs like 3-chloro-1,2-propanediol (chlorohydrin).

Table 1: Comparative Analysis of Chlorinated Propanol Derivatives

Key Differences:

Functional Groups and Reactivity :

- The acetyloxy group in this compound renders it susceptible to hydrolysis, forming 3-chloro-1,2-propanediol under acidic/basic conditions. In contrast, the ether group in 1-chloro-3-(dodecyloxy)propan-2-ol is hydrolytically stable, making it suitable for long-term applications in surfactants .

- Both compounds exhibit nucleophilic substitution (SN) reactivity at the chlorine atom, but the steric bulk of the dodecyl chain in the latter may slow such reactions compared to the smaller acetyloxy analog.

Physical Properties: The dodecyloxy chain in 1-chloro-3-(dodecyloxy)propan-2-ol increases its lipophilicity (logP ~5.2 estimated), favoring non-polar solvents, whereas this compound’s polarity (logP ~0.8 estimated) enhances solubility in polar media.

Applications :

- This compound’s ester functionality is advantageous in temporary protecting-group strategies during multi-step syntheses.

- 1-Chloro-3-(dodecyloxy)propan-2-ol’s amphiphilic structure supports its use in detergent formulations or lipid bilayer studies .

Research Findings

- Hydrolysis Kinetics: Studies on acetyloxy-containing chloropropanols indicate rapid ester cleavage at pH > 9, yielding 3-chloro-1,2-propanediol, a compound with documented toxicity concerns. In contrast, ether-containing analogs like 1-chloro-3-(dodecyloxy)propan-2-ol show negligible hydrolysis under similar conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at ~120°C, whereas the dodecyloxy analog remains stable up to 200°C, aligning with its surfactant applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.